

ENMD-2076 in Acute Myeloid Leukemia: A Comparative Guide to Clinical Trial Results

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for ENMD-2076 in the treatment of Acute Myeloid Leukemia (AML) with other therapeutic alternatives. The information is supported by available experimental data to offer an objective overview for research and drug development professionals.

Executive Summary

ENMD-2076 is an orally active, multi-targeted kinase inhibitor with activity against Aurora A kinase, FMS-like tyrosine kinase 3 (FLT3), and other kinases crucial for cell proliferation and angiogenesis.[1][2] A Phase I clinical trial has investigated its safety and efficacy in patients with relapsed or refractory AML. This guide summarizes the findings from this trial and places them in the context of other available therapies for this patient population, including targeted agents and standard chemotherapy.

ENMD-2076 Clinical Trial Data

A Phase I study was conducted to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and toxicities of ENMD-2076 in patients with relapsed or refractory AML or chronic myelomonocytic leukemia (CMML).[1]

Efficacy in Relapsed/Refractory AML

Of the 16 evaluable patients in the Phase I trial, the following responses were observed:[1]



Response Metric	Number of Patients	Percentage of Evaluable Patients
Complete Remission with Incomplete Count Recovery (CRi)	1	6.25%
Morphologic Leukemia-Free State (MLFS)	3	18.75%
Reduction in Marrow Blast Percentage (11-65%)	5	31.25%

Safety and Tolerability

The recommended Phase II dose (RP2D) for ENMD-2076 was established at 225 mg administered orally once daily.[1] The most common non-hematological toxicities of any grade included fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, and abdominal pain.[1] Dose-limiting toxicities (DLTs) observed were grade 3 fatigue, grade 3 typhilitis, grade 3 syncope, and grade 3 QTc prolongation.[1]

Comparison with Alternative Therapies for Relapsed/Refractory AML

The treatment landscape for relapsed/refractory AML is diverse and depends on factors such as patient fitness and mutational status. Below is a comparison of ENMD-2076 with other therapeutic options.



Therapy	Mechanism of Action	Efficacy Highlights (in Relapsed/Refractor y AML)	Common Grade ≥3 Adverse Events
ENMD-2076	Aurora A, FLT3, c-Kit, VEGFR2 inhibitor[1]	1 CRi, 3 MLFS, 5 with reduced marrow blasts in 16 evaluable patients[1]	Fatigue, typhilitis, syncope, QTc prolongation[1]
Gilteritinib (FLT3 Inhibitor)	Selective FLT3 inhibitor	Median OS: 9.3 months vs 5.6 months for salvage chemotherapy in FLT3-mutated patients. CR/CRh rate: 34%[3]	Anemia, febrile neutropenia, thrombocytopenia[3]
Venetoclax (BCL-2 Inhibitor) + Hypomethylating Agents	BCL-2 inhibitor	In one study of patients with R/R AML, the combination of venetoclax and azacitidine led to a CR/CRi rate of 43%[4]	Neutropenia, thrombocytopenia, febrile neutropenia[4]
Standard Chemotherapy Regimens (e.g., FLAG-IDA, MEC)	Cytotoxic agents	CR rates range from 44% to 59.4%[4]	Myelosuppression, infections, gastrointestinal toxicities[4]

Experimental Protocols In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative effect of ENMD-2076 on AML cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

• Cell Lines: Human AML cell lines THP-1 and Kasumi-1 were used.[5]



- Treatment: Cells were treated with ENMD-2076 for 24 and 48 hours.
- Methodology:
 - Cells are seeded in 96-well plates.
 - ENMD-2076 is added at various concentrations.
 - After the incubation period, MTT solution is added to each well.
 - Living cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
 - The formazan crystals are dissolved using a solubilizing agent.
 - The absorbance is measured spectrophotometrically to determine cell viability.

Apoptosis Detection (Western Blot)

The induction of apoptosis by ENMD-2076 was assessed by detecting the activation of the caspase pathway and changes in apoptosis-regulating proteins via Western blot.[5]

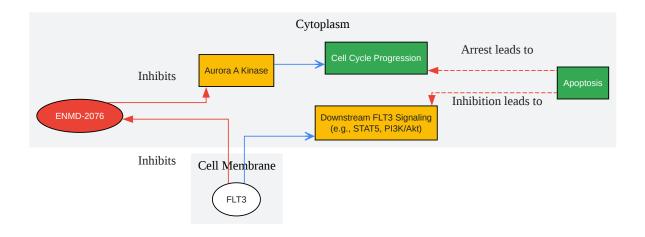
- Cell Lysates: Protein extracts were prepared from AML cells treated with ENMD-2076.
- Methodology:
 - Proteins are separated by size using SDS-PAGE.
 - Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-9, Caspase-3, PARP, Mcl-1, Bak, Bad, Bax).[5]
 - The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).



 A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

Signaling Pathways and Experimental Workflows ENMD-2076 Mechanism of Action in AML

ENMD-2076 is a multi-kinase inhibitor that targets key signaling pathways involved in AML cell proliferation and survival. Its primary targets include Aurora A kinase and FLT3. Inhibition of these kinases leads to cell cycle arrest and induction of apoptosis.



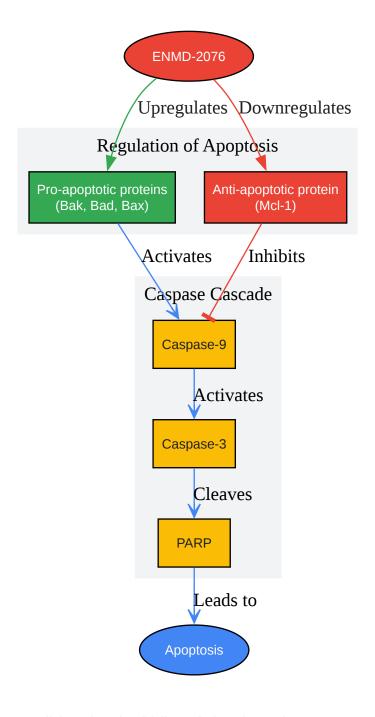
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Caption: Mechanism of action of ENMD-2076 in AML cells.

Apoptosis Induction Pathway by ENMD-2076

Preclinical studies have shown that ENMD-2076 induces apoptosis in AML cells through the activation of the intrinsic caspase pathway.[5] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.





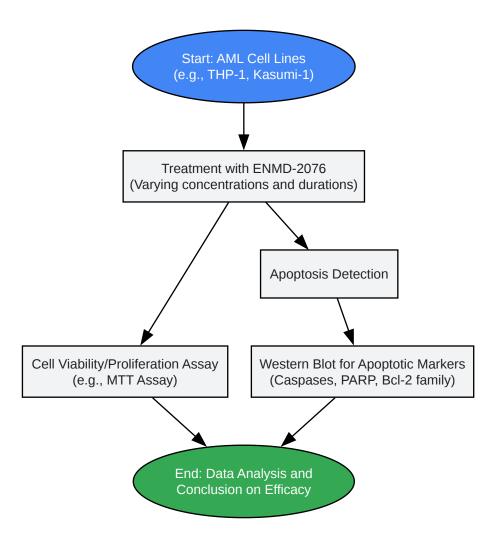
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Caption: ENMD-2076-induced apoptotic pathway in AML.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of ENMD-2076 in AML typically follows a standardized workflow to evaluate its anti-leukemic activity.





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Caption: Workflow for preclinical evaluation of ENMD-2076.

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